

Introduction: The Strategic Importance of the Quinazolinone Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(chloromethyl)quinazolin-4(3H)-one

Cat. No.: B186767

[Get Quote](#)

The quinazolinone ring system is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.^{[1][2]} This scaffold is a core component of numerous approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.^{[1][2][3][4]} The therapeutic versatility of quinazolinones stems from their rigid, bicyclic structure which allows for precise three-dimensional orientation of substituent groups to optimize target binding.

Within this important class of compounds, **2-(chloromethyl)quinazolin-4(3H)-one** (1) serves as a critical starting material. Its significance lies in the C2-chloromethyl group, which acts as a highly reactive electrophilic handle. This feature enables facile nucleophilic substitution reactions, providing a straightforward entry point for introducing a vast range of functional groups and building complex molecular architectures.^[5] Consequently, it is a key intermediate in the synthesis of targeted therapies, most notably kinase inhibitors for cancer treatment.^{[6][7][8]}

Core Chemical and Physical Properties

Understanding the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and purification.

Chemical Structure and Identifiers

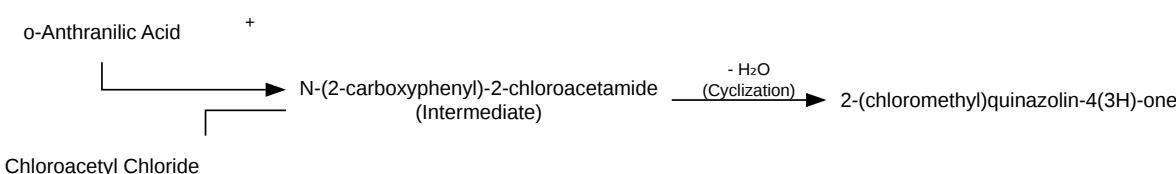
The structure of **2-(chloromethyl)quinazolin-4(3H)-one** consists of a pyrimidine ring fused to a benzene ring, with a chloromethyl substituent at position 2 and a ketone at position 4. It exists in a tautomeric equilibrium, with the 4(3H)-one form being predominant.

Property	Value	Source
IUPAC Name	2-(chloromethyl)-3H-quinazolin-4-one	[9]
CAS Number	3817-05-8	[9] [10]
Molecular Formula	C ₉ H ₇ CIN ₂ O	[9]
Molecular Weight	194.62 g/mol	[9] [10]
Appearance	White to off-white solid/powder	[5]
Melting Point	249-253 °C	
SMILES	C1=CC=C2C(=C1)C(=O)NC(=N2)CCl	[9]
InChIKey	KSLWZHWJFFDMMK-UHFFFAOYSA-N	[9]

Computed Physicochemical Data

Computational models provide valuable estimates of a molecule's behavior, aiding in the prediction of its solubility, permeability, and potential as a drug lead.

Property (Computed)	Value	Source
XLogP3	1.3	[9]
Hydrogen Bond Donor Count	1	[9]
Hydrogen Bond Acceptor Count	2	[9]
Rotatable Bond Count	1	[9]
Topological Polar Surface Area	49.8 Å ²	[9]


Synthesis: An Efficient One-Step Cyclocondensation

The most direct and widely adopted method for preparing **2-(chloromethyl)quinazolin-4(3H)-one** and its derivatives is a one-step cyclocondensation reaction.^{[6][7][8]} This approach is favored for its high efficiency, mild reaction conditions, and straightforward workup.

Synthesis Pathway and Mechanism

The synthesis involves the reaction of an anthranilic acid derivative with chloroacetonitrile or a related chloroacetylating agent. A more refined and high-yielding procedure utilizes the reaction between an o-anthranilic acid and chloroacetyl chloride.^{[6][8]}

The reaction proceeds via an initial acylation of the amino group of the anthranilic acid by chloroacetyl chloride, forming an intermediate N-(2-carboxyphenyl)-2-chloroacetamide. This is followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product. The use of a suitable solvent and often a base or acid catalyst facilitates the reaction.

[Click to download full resolution via product page](#)

Caption: One-step synthesis of **2-(chloromethyl)quinazolin-4(3H)-one**.

Experimental Protocol: General Procedure

The following protocol is a representative example adapted from established literature procedures.^{[6][8]}

Materials:

- o-Anthranilic acid (1.0 eq)

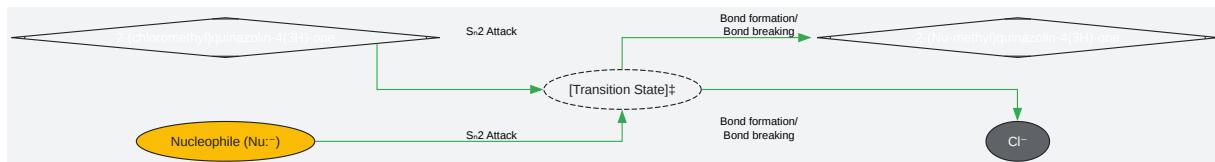
- Chloroacetyl chloride (1.2 eq)
- Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)
- Base (optional, e.g., Triethylamine or Pyridine)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend o-anthranilic acid in the anhydrous solvent.
- Reagent Addition: Slowly add chloroacetyl chloride dropwise to the stirred suspension at room temperature. If a base is used, it can be added prior to or concurrently with the chloroacetyl chloride.
- Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
- Workup: Allow the mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.
- Purification: Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts. If necessary, the product can be further purified by recrystallization. The unsubstituted product from o-anthranilic acid can achieve yields as high as 88%.^[6]

Chemical Reactivity: The Versatile Electrophilic Hub

The synthetic utility of **2-(chloromethyl)quinazolin-4(3H)-one** is dominated by the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.


Nucleophilic Substitution (S_n2) Reactions

This compound readily undergoes S_n2 reactions with a wide variety of nucleophiles.^[5] This allows for the direct and efficient introduction of diverse functionalities at the C2-position, which

is a cornerstone of its application in constructing libraries of potential drug candidates.

Common Nucleophiles:

- Amines (Primary and Secondary): Reaction with anilines and other amines is a key step in synthesizing potent kinase inhibitors, such as 4-anilinoquinazoline derivatives.[6][7]
- Alcohols/Phenols: Forms ether linkages.
- Thiols: Forms thioether linkages.
- Azides: Leads to the formation of azidomethyl derivatives, which can be further modified via click chemistry or reduced to amines.
- Hydroxide: Hydrolysis of the chloromethyl group leads to the formation of 2-(hydroxymethyl)quinazolin-4(3H)-one, another useful intermediate.[6][8]

[Click to download full resolution via product page](#)

Caption: Generalized S_n2 reaction at the C2-chloromethyl position.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of **2-(chloromethyl)quinazolin-4(3H)-one** is as a strategic intermediate for crafting complex molecules with therapeutic potential, particularly in oncology.

Precursor to Anticancer Agents

Quinazolinone-based molecules are well-established as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in various cancers. The ability to easily append different aniline derivatives to the **2-(chloromethyl)quinazolin-4(3H)-one** core via S_N2 reaction allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against EGFR and other kinases.[\[11\]](#)

Derivatives synthesized from this intermediate have shown promising in vitro anticancer activity against cell lines such as HepG2 (liver cancer).[\[6\]](#)[\[7\]](#)[\[8\]](#) The modification at the C2 position is crucial for orienting the molecule within the ATP-binding pocket of the target kinase.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Technique	Expected Observations
¹ H-NMR	The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazolinone ring system. A characteristic singlet for the two protons of the chloromethyl (-CH ₂ Cl) group would typically appear in the range of δ 4.5-4.6 ppm. A broad singlet for the N-H proton at the 3-position is also expected at a downfield chemical shift (>12 ppm).[6][8]
¹³ C-NMR	The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon (C4) around δ 161-162 ppm, and the carbon of the chloromethyl group around δ 43-44 ppm.[6][8]
Mass Spectrometry	Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H] ⁺ at m/z 195.03, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom.[8]
Infrared (IR) Spectroscopy	Key peaks would include N-H stretching, C=O stretching for the amide carbonyl, and C=N stretching, confirming the core quinazolinone structure.

Safety and Handling

As a reactive chemical intermediate, proper safety precautions are mandatory when handling **2-(chloromethyl)quinazolin-4(3H)-one**.

- GHS Hazard Classification: The compound is classified as an irritant and is associated with the following hazards:[9]
 - H302: Harmful if swallowed.[9]
 - H317: May cause an allergic skin reaction.[9]

- H319: Causes serious eye irritation.[\[9\]](#)
- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
- Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-(chloromethyl)quinazolin-4(3H)-one is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its straightforward and high-yielding synthesis, combined with the predictable and versatile reactivity of its chloromethyl group, makes it an indispensable building block. For researchers aiming to develop novel therapeutics, particularly in the competitive field of kinase inhibitors, mastering the chemistry of this intermediate provides a powerful platform for creating diverse molecular libraries and accelerating the journey from concept to clinical candidate.

References

- PubChem. 2-(Chloromethyl)-4(3H)-quinazolinone | C9H7CIN2O | CID 135417374.
- Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. *Molecules*, 15(12), 9473–9485.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.
- PubChem. 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one.
- Helali, A. Y. H., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. *Open Journal of Medicinal Chemistry*, 4(1), 9-34.
- PubMed. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds.
- ChemSynthesis. 2-(chloromethyl)-4(3H)-quinazolinone.

- ResearchGate. (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- Faghih, Z., et al. (2021). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. Journal of the Iranian Chemical Society, 18(8).
- Royal Society of Chemistry. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs.
- PubMed Central. Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents.
- Journal of the Chemical Society C. Some reactions of quinazoline-2,4(1H,3H)-diones.
- PubMed Central. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- Semantic Scholar. SYNTHESIS OF 2,3-DIHYDRO-4(1H)-QUINAZOLINONES.
- MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions.
- ResearchGate. Synthesis of 2-(Chloromethyl)quinazolin-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbino.com [nbino.com]

- 6. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-(Chloromethyl)-4(3H)-quinazolinone | C9H7CIN2O | CID 135417374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Quinazolinone Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186767#fundamental-properties-of-2-chloromethyl-quinazolin-4-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

